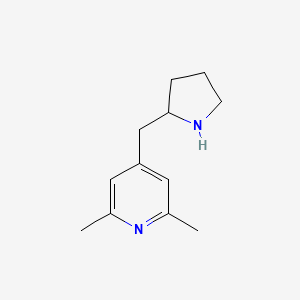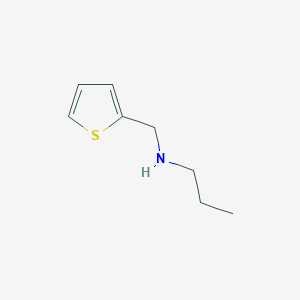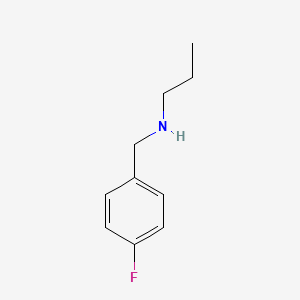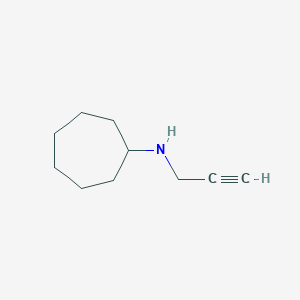
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde
描述
1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, suggesting that they interact with a variety of biological targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
生化分析
Biochemical Properties
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in multicomponent reactions, which are essential for the synthesis of complex molecules . It interacts with enzymes such as Cp*Ir(OAc)/AgNTf2 and silver acetate, which act as catalysts in these reactions . The nature of these interactions involves the formation of covalent bonds, leading to the synthesis of biologically active structures. Additionally, this compound is used as a reactant in the preparation of inhibitors for the Bcl-2 family of proteins, which are involved in regulating cell death .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function. The compound’s impact on gene expression and cell signaling pathways further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can undergo C–C and C–N coupling reactions, which are facilitated by its inherent functional groups . These reactions are crucial for the synthesis of various heterocyclic derivatives, which have significant biological activities. Additionally, this compound acts as an inhibitor of the C-terminal domain of RNA polymerase II, thereby affecting transcription and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that indole derivatives, including this compound, are relatively stable under standard storage conditions . Prolonged exposure to certain environmental factors may lead to degradation, affecting the compound’s efficacy and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s biological activity can be sustained over time, provided that it is stored and handled appropriately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and reduction, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are crucial for the compound’s bioavailability and efficacy. The interactions with specific enzymes, such as cytochrome P450, play a significant role in determining the compound’s metabolic fate and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, specific transporters may be involved in the active transport of the compound to target tissues, enhancing its therapeutic potential. The distribution of this compound within the body is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl and fluorine substituents onto the indole core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: 1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid.
Reduction: 1-Benzyl-5-fluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
相似化合物的比较
1-Benzyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoro-1H-indole-3-carbaldehyde: Lacks the benzyl group, affecting its overall properties and applications.
1-Benzyl-5-chloro-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.
Uniqueness: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is unique due to the combined presence of the benzyl and fluorine substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1-benzyl-5-fluoroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHWPUFEZSGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220693 | |
| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-41-7 | |
| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)
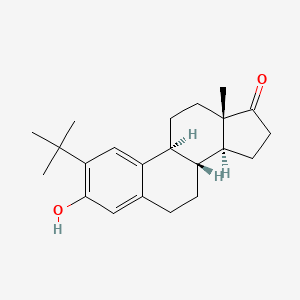
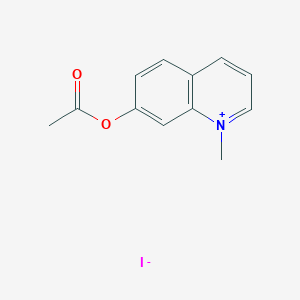
![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)
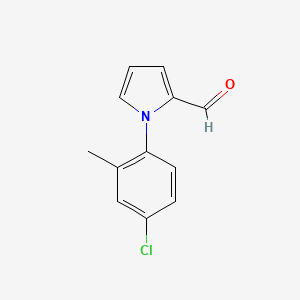
![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)
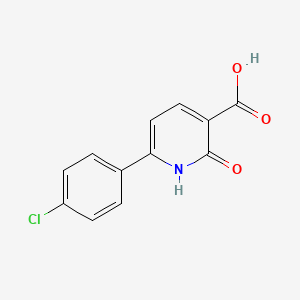
![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)
